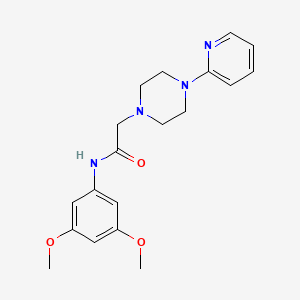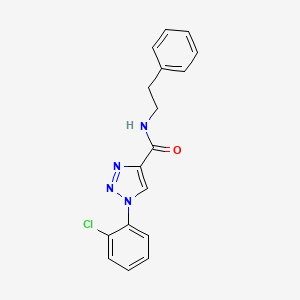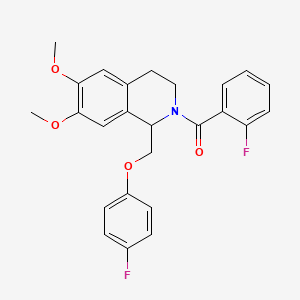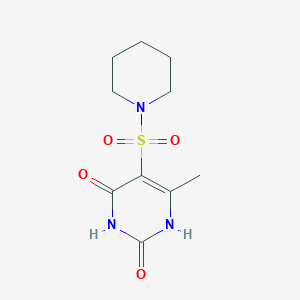![molecular formula C16H18ClN5 B11208273 N-butyl-1-(5-chloro-2-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B11208273.png)
N-butyl-1-(5-chloro-2-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-butyl-1-(5-chloro-2-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine is a complex organic compound with a fused pyrazolo[3,4-d]pyrimidine ring system. Let’s break down its structure:
N-butyl: Refers to the butyl group (C₄H₉) attached to the nitrogen atom.
5-chloro-2-methylphenyl: Indicates a chlorinated phenyl ring with a methyl substituent at the 2-position.
1H-pyrazolo[3,4-d]pyrimidin-4-amine: Describes the core heterocyclic structure, which combines a pyrazole ring (pyrazolo) and a pyrimidine ring (pyrimidin). The 4-amine group is attached to the pyrimidine ring.
Preparation Methods
The synthesis of this compound involves several steps, including cyclization reactions. While I don’t have specific synthetic routes for this exact compound, similar pyrazolo[3,4-d]pyrimidines are often prepared via multistep processes. These may include condensation reactions, cyclizations, and functional group transformations. Researchers typically optimize these methods for yield and purity.
Chemical Reactions Analysis
Reactivity: N-butyl-1-(5-chloro-2-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine can undergo various reactions, such as oxidation, reduction, and substitution.
Common Reagents and Conditions:
Major Products: These reactions can lead to modified derivatives, such as halogenated or alkylated forms.
Scientific Research Applications
Medicinal Chemistry: Researchers explore its potential as a drug candidate due to its heterocyclic scaffold. It may exhibit biological activity, such as kinase inhibition or receptor modulation.
Biological Studies: Investigating its effects on cellular pathways, protein interactions, or gene expression.
Materials Science: Its unique structure might find applications in materials like organic semiconductors or sensors.
Mechanism of Action
Targets: It likely interacts with specific proteins or enzymes, affecting cellular processes.
Pathways: Further research is needed to elucidate the precise mechanisms.
Comparison with Similar Compounds
Uniqueness: Highlight its distinct features compared to other pyrazolo[3,4-d]pyrimidines.
Similar Compounds: Explore related compounds like pyrazolo[3,4-d]pyrimidine derivatives.
Remember that this compound’s properties and applications depend on its specific substituents and context.
Properties
Molecular Formula |
C16H18ClN5 |
|---|---|
Molecular Weight |
315.80 g/mol |
IUPAC Name |
N-butyl-1-(5-chloro-2-methylphenyl)pyrazolo[3,4-d]pyrimidin-4-amine |
InChI |
InChI=1S/C16H18ClN5/c1-3-4-7-18-15-13-9-21-22(16(13)20-10-19-15)14-8-12(17)6-5-11(14)2/h5-6,8-10H,3-4,7H2,1-2H3,(H,18,19,20) |
InChI Key |
ILRQUCORZZUXCV-UHFFFAOYSA-N |
Canonical SMILES |
CCCCNC1=C2C=NN(C2=NC=N1)C3=C(C=CC(=C3)Cl)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-(2-ethylphenyl)-2-[3-(2-methoxyethyl)-4-oxo-7-phenyl-3,4-dihydro-5H-pyrrolo[3,2-d]pyrimidin-5-yl]acetamide](/img/structure/B11208196.png)
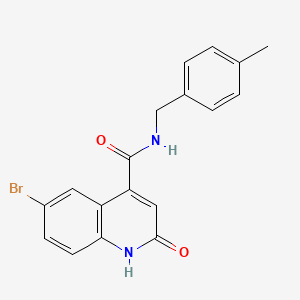
![N-(2-(3-chlorophenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-4-ethoxybenzamide](/img/structure/B11208207.png)


![4-chloro-N-(2-(4-fluorophenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide](/img/structure/B11208228.png)
![3-amino-N-(3-methoxyphenyl)-4-(4-methylphenyl)-6,7-dihydro-5H-cyclopenta[b]thieno[3,2-e]pyridine-2-carboxamide](/img/structure/B11208236.png)
![N-[2,5-bis(trifluoromethyl)phenyl]-2-iodobenzamide](/img/structure/B11208242.png)
![7-(3-methylphenyl)-5-phenyl-N-(thiophen-2-ylmethyl)pyrrolo[2,3-d]pyrimidin-4-amine](/img/structure/B11208243.png)

